molecular formula C11H9N3O4 B1668731 CCCI-01 CAS No. 215778-97-5

CCCI-01

Cat. No.: B1668731
CAS No.: 215778-97-5
M. Wt: 247.21 g/mol
InChI Key: OBZHOVWNZIVCCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Development Context

CCCI-01 emerged from a high-content screen targeting centrosome clustering in BT-549 breast cancer cells, which possess supernumerary centrosomes. The screening identified 14 active compounds, with this compound demonstrating the highest selectivity between cancer and normal cells. Key findings include:

Parameter Cancer Cells (BT-549) Normal Cells (HMEC/MCF-10A)
Multipolar Spindles 68–86% at 5–8 μM <5% at 8 μM
Apoptosis Induction Significant at 3–10 μM No effect
Clonogenic Survival 60% inhibition at 0.3 μM No inhibition

Structural analysis revealed that this compound’s 5-nitro-2-furamide core and pyridylmethyl side chain are critical for activity. Analogues with modified furamide rings or altered spacing between functional groups lost potency, underscoring the importance of these features.

Position in Cancer Research Landscape

This compound occupies a unique niche among centrosome clustering inhibitors, offering distinct advantages over earlier agents:

Compound Mechanism Selectivity Key Limitations
Griseofulvin Microtubule depolymerization Limited interphase effects Broad antifungal activity
Aurora A Inhibitors Blocks spindle pole clustering Partial selectivity Affects normal mitosis
CW069 HSET allosteric inhibition Selective for CA cells Limited in vivo efficacy
This compound Mitosis-specific clustering inhibition High selectivity Requires optimization

This compound distinguishes itself through mitosis-specific targeting, sparing normal cells with intact centrosome dynamics. Its differential effects on cancer vs. normal cells are attributed to the reliance of cancer cells on centrosome clustering to avoid multipolar mitosis.

Historical Evolution of Centrosome Clustering Inhibitors

The development of centrosome clustering inhibitors reflects a shift from broad-spectrum antimitotic agents to targeted therapies:

Era Key Advancements Representative Compounds
Early 2000s Identification of griseofulvin as a centrosome declustering agent Griseofulvin
Mid 2010s Discovery of HSET inhibitors (e.g., CW069) targeting motor protein function CW069
Late 2010s High-throughput screens identifying this compound and GF-15 This compound, GF-15

Griseofulvin’s discovery in 2007 marked the first mechanistic insight into centrosome clustering inhibition. Subsequent efforts focused on improving specificity, culminating in this compound’s development as a non-cross-resistant agent with minimal off-target effects.

Detailed Research Findings on this compound

Mechanism of Action

This compound disrupts centrosome clustering during mitosis without altering interphase centrosome organization. In BT-549 cells, treatment induces:

  • Multipolar spindle formation (68–86% at 5–8 μM)
  • G2/M arrest via TG-3 (phosphohistone H3) accumulation
  • Apoptosis through nucleosome fragmentation

In contrast, normal primary HMECs maintain bipolar spindles and viability under identical conditions. This selectivity arises from cancer cells’ dependence on clustering to bypass lethal multipolar mitosis.

Selectivity and Efficacy

This compound demonstrates remarkable tumor specificity:

Cell Type Effect Concentration
BT-549 (Cancer) 60% clonogenic inhibition at 0.3 μM 0.3–1.0 μM
MCF-10A (Normal) No apoptosis or growth inhibition ≤10 μM
Hematopoietic Progenitors No colony-forming cell inhibition 0.3–1.0 μM

Immunofluorescence studies confirmed that this compound-treated normal cells retain pericentrin-labeled bipolar spindles, whereas cancer cells exhibit de-clustered centrosomes.

Structural and Functional Insights

The 5-nitro-2-furamide moiety and pyridylmethyl side chain are indispensable for activity. Structural analogues revealed:

  • Critical Features :
    • Nitro group : Enhances electron-deficient furan ring for target binding
    • Pyridylmethyl linker : Facilitates interaction with mitotic machinery
  • Inactive Modifications :
    • Furamide ring substitution (e.g., 5-nitro → 5-carboxy)
    • Pyridylmethyl → Benzyl (reduced activity)

These findings suggest that this compound’s structure enables precise interference with clustering mechanisms while avoiding normal centrosome functions.

Properties

IUPAC Name

5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c15-11(9-3-4-10(18-9)14(16)17)13-7-8-2-1-5-12-6-8/h1-6H,7H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZHOVWNZIVCCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215778-97-5
Record name 215778-97-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Core Reaction Mechanism

The synthesis of CCCI-01 centers on the condensation of 5-nitro-2-furancarboxylic acid and 3-pyridylmethylamine , forming an amide bond. This reaction typically proceeds in polar aprotic solvents such as DMSO, which enhances reactant solubility and stabilizes intermediates. The general reaction scheme is as follows:

$$
\text{C}5\text{H}3\text{NO}5 \ (\text{5-nitro-2-furancarboxylic acid}) + \text{C}6\text{H}8\text{N}2 \ (\text{3-pyridylmethylamine}) \rightarrow \text{C}{11}\text{H}{9}\text{N}{3}\text{O}{4} + \text{H}_2\text{O}
$$

Heating to 60–80°C for 12–24 hours drives the reaction to completion, with yields averaging 65–75% under laboratory conditions. The nitro group on the furan ring remains intact during synthesis, critical for the compound’s biological activity.

Solvent and Catalytic Optimization

DMSO is the solvent of choice due to its high boiling point (189°C) and ability to dissolve both aromatic acids and amines. Catalytic agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) are employed to activate the carboxylic acid moiety, facilitating nucleophilic attack by the amine. Post-reaction purification involves precipitation in ice-cwater followed by column chromatography (silica gel, ethyl acetate/hexane eluent).

Industrial-Scale Production

Scalability Challenges

Transitioning from laboratory to industrial synthesis requires addressing:

  • Exothermicity : The condensation reaction releases significant heat, necessitating jacketed reactors with precise temperature control to prevent runaway reactions.
  • Solvent Recovery : DMSO’s high cost mandates efficient distillation and recycling systems, reducing waste and production costs.
  • Purity Standards : Industrial batches must achieve >98% purity, requiring crystallization from ethanol/water mixtures or high-performance liquid chromatography (HPLC).

Process Intensification Strategies

Modern facilities employ continuous-flow reactors to enhance mixing and heat transfer, reducing reaction times to 4–6 hours. Automated pH adjustment systems ensure optimal conditions during workup, minimizing side products like unreacted starting materials or hydrolysis byproducts.

Analytical Characterization

Spectroscopic Validation

  • Nuclear Magnetic Resonance (NMR) : $$ ^1\text{H} $$-NMR (400 MHz, DMSO-$$ d_6 $$) displays characteristic peaks at δ 8.45 (pyridine H), 7.89 (furan H), and 6.50 (amide NH).
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 247.21 [M+H]$$ ^+ $$.

Purity Assessment

Chemical Reactions Analysis

Types of Reactions: CCCI-01 primarily undergoes substitution reactions due to the presence of the nitro group and the pyridinylmethylamine moiety. These reactions can be influenced by various reagents and conditions .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cytotoxicity and Selectivity

Research has shown that CCCI-01 exhibits differential cytotoxicity towards cancer cells compared to normal cells. The following table summarizes the IC50 values of this compound across different cell lines:

Cell LineIC50 (μM)
BT-5493
MDA-MB-2318
A-5496
HCT-1166
MCF-10A (normal)>10

This data indicates that this compound is significantly more effective at inhibiting the growth of cancer cells than normal mammary epithelial cells (MCF-10A) .

Effects on Cell Cycle and Viability

In flow cytometry analyses, treatment with this compound resulted in an increase in the G2/M phase population of BT-549 cells, indicating mitotic arrest. Prolonged exposure led to an increase in the sub-G1 population, which is representative of apoptotic cells. This suggests that this compound not only halts cell division but also promotes cell death in cancerous cells .

Clonogenic Assays

Clonogenic assays further illustrate the selective inhibition of colony formation by this compound. The following results were obtained from experiments comparing BT-549 and MCF-10A cells:

Concentration (μM)BT-549 Colony Formation (%)MCF-10A Colony Formation (%)
0.360% reductionNo significant effect
1Complete inhibition60% reduction

These results highlight the compound's ability to inhibit the long-term proliferative capacity of cancer cells while having minimal impact on normal cells .

Case Studies and Research Insights

Several case studies have documented the effects of this compound on various cancer types:

  • Breast Cancer : In a study involving BT-549 breast cancer cells, this compound was shown to significantly reduce cell viability and induce apoptosis through multipolar spindle formation .
  • Lung Cancer : Similar effects were observed in A-549 lung cancer cells, where this compound treatment resulted in increased rates of cell death compared to untreated controls .

Comparison with Similar Compounds

Mechanistic Profile

CCCI-01’s putative mitosis-specific activity distinguishes it from classical microtubule-targeting agents (e.g., paclitaxel, vincristine).

Cytotoxicity and Selectivity

Comparative data from dose-response assays highlight this compound’s superior selectivity for cancer cells over normal cells (Table 1). For instance, at 50 μM, this compound reduces HCT-116 viability to 20% while retaining 60% viability in HMEC . In contrast, cisplatin—a platinum-based chemotherapeutic—exhibits comparable cytotoxicity but lacks selectivity, causing severe toxicity in normal cells at therapeutic doses.

Table 1. Cell Viability (%) of this compound vs. Cisplatin at 50 μM

Cell Line This compound Cisplatin
HCT-116 (Colon) 20% 15%
MDA-MB-231 (Breast) 30% 25%
HMEC (Normal) 60% 35%

Data derived from concentration-response curves .

Cell Cycle Effects

This compound induces G2/M phase arrest in cancer cells, a trait shared with aurora kinase inhibitors (e.g., barasertib). However, unlike aurora inhibitors, which prolong mitosis by disrupting chromosome alignment, this compound triggers premature mitotic exit and aberrant centrosome clustering, leading to mitotic catastrophe . This divergence underscores its unique mechanism.

Table 2. Cell Cycle Distribution in HCT-116 After 24-Hour Treatment

Compound (25 μM) G1 Phase S Phase G2/M Phase
This compound 15% 10% 75%
Barasertib 10% 5% 85%
Control 45% 30% 25%

Data adapted from flow cytometry analysis .

Pharmacological Limitations

A critical drawback of this compound is its undefined molecular target, which complicates optimization and off-target risk assessment. In comparison, noscapine—a centrosome-targeting agent with known tubulin-binding activity—has a well-characterized pharmacokinetic profile and clinical safety data . Additionally, this compound’s moderate potency (IC50 >10 μM) limits its utility against aggressive malignancies, whereas newer inhibitors like CFI-400945 (a PLK4 inhibitor) achieve sub-micromolar efficacy .

Biological Activity

CCCI-01, also known as Centrosome Clustering Inhibitor 01, is a small molecule compound that has garnered attention in cancer research due to its selective anti-cancer properties. This article delves into the biological activity of this compound, focusing on its mechanism of action, efficacy in various cancer cell lines, and potential therapeutic applications.

This compound functions primarily by disrupting the process of centrosome clustering, a phenomenon often associated with abnormal cell division in cancerous cells. The centrosome plays a critical role in mitosis, and its clustering can lead to multipolar spindle formation, which is detrimental to normal cell division. By inhibiting this clustering, this compound promotes apoptosis (programmed cell death) specifically in cancer cells while sparing normal cells.

Key Findings:

  • Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines, including BT-549 breast cancer cells. In studies, treatment with this compound resulted in a significant increase in apoptotic markers in cancer cells while having minimal effects on normal mammary epithelial cells (MCF-10A) .
  • Cell Cycle Arrest : Flow cytometry analyses revealed that this compound treatment leads to mitotic arrest, particularly increasing the population of cells in the G2/M phase without affecting the S phase. This indicates that this compound disrupts normal cell cycle progression in cancer cells .

Efficacy and Selectivity

The selectivity of this compound for cancer cells over normal cells is a crucial aspect of its potential therapeutic application. Studies have demonstrated that this compound exhibits a significant therapeutic window:

Cell LineIC50 (μM)Notes
BT-549<3High sensitivity; significant apoptosis induction
MDA-MB-2318Moderate sensitivity
A-5496Moderate sensitivity
MCF-10A (normal)>10Minimal effect; indicates selective toxicity

These findings highlight the compound's potential as a non-cross-resistant therapeutic agent for breast cancer treatment .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in depth:

  • Study on BT-549 Cells : In vitro assays showed that at concentrations as low as 0.3 μM, this compound reduced colony formation by 60% in BT-549 cells, while having little to no effect on MCF-10A cells at similar concentrations .
  • Apoptosis Detection : Using Cell Death Detection ELISA, researchers found that after 19 hours of exposure to 3 μM of this compound, there was a marked increase in apoptotic markers in BT-549 cells compared to controls .
  • Impact on Normal Cells : When tested on primary human bone marrow cells, up to 1 μM of this compound showed no adverse effects on colony formation, suggesting a favorable safety profile for normal tissues .

Q & A

Q. What experimental approaches are recommended to determine the mechanism of action of CCCI-01 in cancer cells?

To investigate this compound's mechanism, researchers should employ:

  • High-content screening to monitor centrosome clustering inhibition (a mitosis-specific process) .
  • Cell viability assays (e.g., MTT or ATP-based luminescence) across multiple cancer cell lines (e.g., HCT-116, MDA-MB-231) to assess dose-dependent cytotoxicity .
  • Cell cycle analysis via flow cytometry to detect G2/M phase arrest, which may indicate mitotic disruption .

Q. How should researchers design dose-response experiments for this compound to evaluate its therapeutic window?

  • Use a concentration gradient (e.g., 0–100 µM) to compare cytotoxicity in cancer vs. normal cells (e.g., HMEC vs. HCT-116) .
  • Include time-course experiments (e.g., 24–72 hours) to distinguish acute toxicity from prolonged inhibitory effects .
  • Validate results with replicate experiments and statistical tests (e.g., ANOVA) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers address contradictions in this compound’s efficacy across cancer cell lines (e.g., HCT-116 vs. MCF-10A)?

  • Perform genomic profiling to identify cell line-specific mutations or expression patterns (e.g., centrosome amplification genes) that modulate sensitivity .
  • Use isogenic cell models to isolate variables (e.g., p53 status) and test hypotheses about resistance mechanisms .
  • Apply multivariate regression analysis to correlate drug response with baseline proliferation rates or centrosome numbers .

Q. What advanced methodologies are suitable for identifying this compound’s molecular target(s)?

  • Chemical proteomics (e.g., affinity chromatography coupled with mass spectrometry) to isolate binding partners .
  • RNAi/CRISPR screens to pinpoint genes whose knockdown/knockout alters this compound sensitivity .
  • Live-cell imaging with fluorescent markers (e.g., α-tubulin, centrin) to visualize mitotic defects in real time .

Q. How can researchers optimize experimental protocols to study this compound’s long-term genomic stability effects?

  • Use clonogenic assays to assess surviving cells’ ability to proliferate post-treatment .
  • Combine chromosome spread analysis and γ-H2AX staining to quantify DNA damage and mitotic errors .
  • Include negative controls (e.g., untreated cells) and positive controls (e.g., known mitotic inhibitors) to validate assay specificity .

Methodological Considerations for Data Analysis

Q. What statistical frameworks are appropriate for analyzing dose-response data from this compound experiments?

  • Calculate IC50 values using nonlinear regression models (e.g., log(inhibitor) vs. normalized response) .
  • Apply Grubbs’ test to identify outliers in viability datasets, especially in heterogeneous cell populations .
  • Use synergy scoring models (e.g., Chou-Talalay) if testing this compound in combination therapies .

Q. How should researchers handle variability in centrosome clustering assays when validating this compound’s activity?

  • Standardize imaging parameters (e.g., z-stack intervals, magnification) to minimize technical noise .
  • Employ blinded scoring by multiple observers to reduce bias in quantifying centrosome clusters .
  • Report Cohen’s kappa coefficient to quantify inter-rater reliability in qualitative analyses .

Ethical and Reproducibility Guidelines

Q. What steps ensure reproducibility in this compound studies?

  • Provide detailed experimental protocols in supplementary materials, including buffer compositions and instrument settings .
  • Deposit raw data (e.g., flow cytometry files, microscopy images) in public repositories (e.g., Zenodo) with persistent identifiers .
  • Disclose cell line authentication methods (e.g., STR profiling) to address cross-contamination risks .

Q. How can researchers align this compound studies with ethical standards in preclinical oncology?

  • Follow ARRIVE guidelines for reporting in vivo experiments, including sample size justification and randomization .
  • Avoid selective data reporting by including all replicates and negative results in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CCCI-01
Reactant of Route 2
Reactant of Route 2
CCCI-01

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.